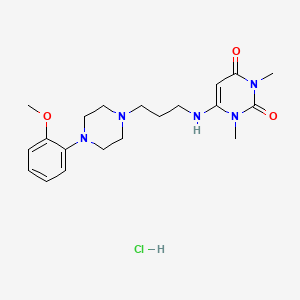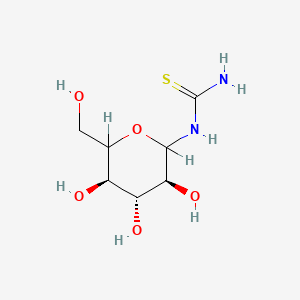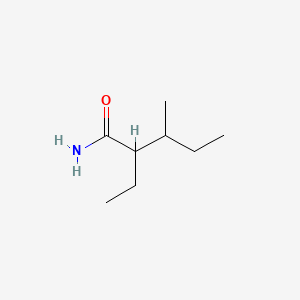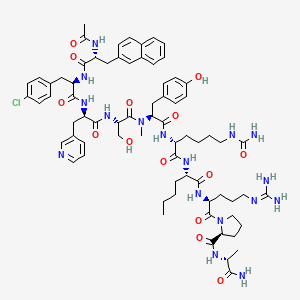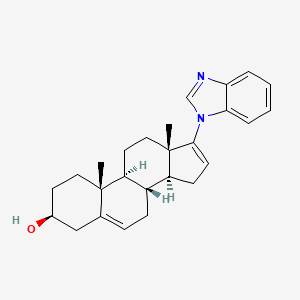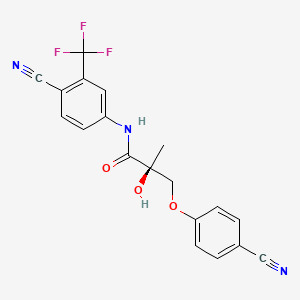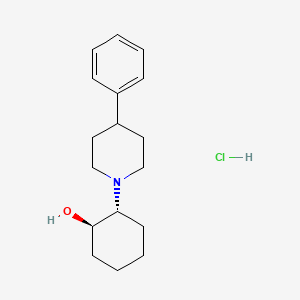
Clorhidrato de Vesamicol
Descripción general
Descripción
Vesamicol hydrochloride is an experimental drug that acts presynaptically by inhibiting acetylcholine (ACh) uptake into synaptic vesicles and reducing its release . It may have applications for the treatment of adenocarcinoma in situ of the lung .
Synthesis Analysis
The synthesis of Vesamicol hydrochloride involves the use of a nitrophenyl-piperazine scaffold that induces motor defects rapidly in the model nematode Caenorhabditis elegans . It’s possible to create Nemacol analogs that maintain potent in vivo activity while lowering their affinity to the mammalian VAChT 10-fold .Chemical Reactions Analysis
Vesamicol causes a non-competitive and reversible block of the intracellular transporter VAChT responsible for carrying newly synthesized ACh into secretory vesicles in the presynaptic nerve terminal . This transport process is driven by a proton gradient between cell organelles and the cytoplasm .Physical And Chemical Properties Analysis
Vesamicol hydrochloride has a molecular formula of C17H26ClNO and a molecular weight of 295.85 g/mol . It is a solid substance .Aplicaciones Científicas De Investigación
Reconocimiento e inhibición de neurotransmisores
El clorhidrato de Vesamicol desempeña un papel crucial en el reconocimiento e inhibición de los neurotransmisores . Es un potente inhibidor del transporte de acetilcolina hacia las vesículas sinápticas en las terminales nerviosas colinérgicas . Esto lo convierte en un actor clave en la regulación de la memoria, la motivación, la excitación y la atención en el sistema nervioso central .
Investigación de la enfermedad de Alzheimer
La disminución de la señalización de acetilcolina está fuertemente relacionada con múltiples condiciones patológicas, como la enfermedad de Alzheimer . Dado que la enfermedad de Alzheimer suele asociarse con la degeneración de las neuronas colinérgicas, los análogos radiomarcados de Vesamicol tienen el potencial de aplicarse en el diagnóstico precoz de la enfermedad de Alzheimer .
Investigación de la miastenia gravis
El this compound también es relevante en el estudio de la miastenia gravis, una enfermedad neuromuscular de larga duración. Las variantes genéticas en el transportador vesicular de acetilcolina (VAChT), que Vesamicol inhibe, pueden causar un síndrome miasténico congénito en los humanos .
Investigación del síndrome miasténico de Lambert-Eaton
El síndrome miasténico de Lambert-Eaton, otra condición relacionada con la disminución de la señalización de acetilcolina, también puede estudiarse utilizando this compound .
Desarrollo de fármacos
Se está investigando el mecanismo inhibitorio de Vesamicol para orientar los esfuerzos posteriores para desarrollar fármacos . La estructura de la microscopía crioelectrónica (crio-EM) del VAChT humano en complejo con Vesamicol proporciona un marco estructural para aclarar cómo el VAChT reconoce sus sustratos e inhibidores .
Imagenología tumoral
El análogo de Vesamicol, (+)-2-[4-(4-yodofenil)piperidino]ciclohexanol, se ha preparado como un posible agente de imagenología tumoral . Esto destaca el potencial del this compound en la investigación del cáncer.
Mecanismo De Acción
Target of Action
Vesamicol hydrochloride primarily targets the Vesicular Acetylcholine Transporter (VAChT) . VAChT is an intracellular transporter responsible for carrying newly synthesized acetylcholine (ACh) into secretory vesicles in the presynaptic nerve terminal .
Mode of Action
Vesamicol hydrochloride acts by inhibiting acetylcholine uptake into synaptic vesicles, thereby reducing its release . It causes a non-competitive and reversible block of the intracellular transporter VAChT . This blockage leads to a decrease in acetylcholine release as the transport process, which is driven by a proton gradient between cell organelles and the cytoplasm, is disrupted .
Biochemical Pathways
The primary biochemical pathway affected by Vesamicol hydrochloride is the cholinergic pathway. By blocking the VAChT, Vesamicol hydrochloride disrupts the normal functioning of this pathway. The disruption leads to a decrease in the apparent activity of cholinergic neurons . This is because the blockage of acetylcholine loading leads to empty vesicles fusing with neuron membranes, decreasing ACh release .
Result of Action
The primary molecular effect of Vesamicol hydrochloride’s action is the reduction of acetylcholine release from presynaptic nerve terminals . This results in a decrease in the activity of cholinergic neurons . On a cellular level, this can lead to changes in neuronal communication and potentially impact various physiological processes that rely on cholinergic signaling.
Action Environment
The action, efficacy, and stability of Vesamicol hydrochloride can be influenced by various environmental factors. For instance, the pH level of the environment can affect the proton gradient that drives the transport process of VAChT . .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNUHVMJVWOYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22232-64-0 (Parent) | |
| Record name | Vesamicol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023965539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40923401 | |
| Record name | (+/-)-Vesamicol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23965-53-9, 120447-62-3 | |
| Record name | Vesamicol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023965539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VESAMICOL HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Vesamicol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





